molecular formula C29H47N7O9 B14212082 Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine CAS No. 592509-31-4

Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine

Katalognummer: B14212082
CAS-Nummer: 592509-31-4
Molekulargewicht: 637.7 g/mol
InChI-Schlüssel: JFCCIKLXXABKBZ-WYCBBVJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine is a peptide compound composed of six amino acids: glycine, isoleucine, serine, serine, lysine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.

    Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify the side chains of amino acids like serine and lysine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl termini.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine sulfoxide.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context and the specific biological system in which the peptide is studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-alanyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine: Similar structure but with alanine instead of isoleucine.

    Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-tyrosine: Similar structure but with tyrosine instead of phenylalanine.

Uniqueness

Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Eigenschaften

CAS-Nummer

592509-31-4

Molekularformel

C29H47N7O9

Molekulargewicht

637.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C29H47N7O9/c1-3-17(2)24(36-23(39)14-31)28(43)35-22(16-38)27(42)34-21(15-37)26(41)32-19(11-7-8-12-30)25(40)33-20(29(44)45)13-18-9-5-4-6-10-18/h4-6,9-10,17,19-22,24,37-38H,3,7-8,11-16,30-31H2,1-2H3,(H,32,41)(H,33,40)(H,34,42)(H,35,43)(H,36,39)(H,44,45)/t17-,19-,20-,21-,22-,24-/m0/s1

InChI-Schlüssel

JFCCIKLXXABKBZ-WYCBBVJFSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Kanonische SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.